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Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzaldehyde

Cat. No.: B1194993

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-4-methoxybenzaldehyde (CsH7ClO2), a valuable intermediate in pharmaceutical
synthesis and materials science. The document details available data from Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS), offering insights into the structural elucidation of this compound. Experimental protocols,
where available, are also outlined to assist in the replication and validation of these findings.

Molecular Structure and Properties
e |[UPAC Name: 3-chloro-4-methoxybenzaldehyde

e CAS Number: 4903-09-7

e Molecular Weight: 170.59 g/mol

o Appearance: White to off-white crystalline powder

Spectroscopic Data

The structural confirmation of 3-Chloro-4-methoxybenzaldehyde relies on a combination of
spectroscopic techniques. Each method provides unique information about the molecule's
functional groups and atomic connectivity.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.
The IR spectrum of 3-Chloro-4-methoxybenzaldehyde is characterized by the following key
absorption bands:

Wavenumber (cm~12) Intensity Assignment

~2850-2750 Medium C-H stretch (aldehyde)
~1700-1680 Strong C=0 stretch (aldehyde)
~1600, ~1500 Medium C=C stretch (aromatic ring)
~1250 Strong C-O stretch (aryl ether)
~1100 Medium C-O stretch (aryl ether)
~800 Strong C-Cl stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

The *H NMR spectrum provides information on the chemical environment and connectivity of
the hydrogen atoms. While a publicly available, fully assigned spectrum with coupling
constants is not readily available, based on the structure and data for analogous compounds,
the expected chemical shifts are as follows:
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.8 Singlet 1H Aldehyde proton
~7.8 Doublet 1H Aromatic proton
~7.7 Doublet 1H Aromatic proton
~7.0 Doublet 1H Aromatic proton
~3.9 Singlet 3H Methoxy protons

No experimental 13C NMR data for 3-Chloro-4-methoxybenzaldehyde has been found in
publicly accessible databases. However, based on the known chemical shifts of 3-
methoxybenzaldehyde and the expected substituent effects of a chlorine atom, the predicted
chemical shifts are presented below.[1]

Chemical Shift (6, ppm) Assignment

~191 C=0 (aldehyde)

~160 C-O (methoxy-substituted)
~135 C-ClI (chloro-substituted)
~131 Aromatic CH

~129 Aromatic CH

~128 Aromatic C-CHO

~112 Aromatic CH

~56 -OCHs (methoxy)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 3-Chloro-4-methoxybenzaldehyde, the following prominent peaks are

observed in the mass spectrum:
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m/z Ratio Relative Intensity Assignment
170 High Molecular ion [M]*
169 High [M-H]*

141 Medium [M-CHOJ*

[M-CHO-CHs]* or [M-CO-H-
CHs]*

126 Medium

98 Medium Further fragmentation

The presence of a chlorine atom would also result in a characteristic M+2 peak with an
intensity of approximately one-third of the molecular ion peak, corresponding to the 3/Cl
isotope.

Experimental Protocols

While specific experimental protocols for the acquisition of the cited data for 3-Chloro-4-
methoxybenzaldehyde are not detailed in the available sources, the following are generalized
methodologies for obtaining such spectra.

FTIR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total
Reflectance (ATR) accessory on an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[2]

e Sample Preparation: A small amount of the solid 3-Chloro-4-methoxybenzaldehyde is
placed directly onto the ATR crystal.

» Data Acquisition: The spectrum is recorded over a range of approximately 4000 to 400 cm~2.
A background spectrum of the clean, empty ATR crystal is recorded first and automatically
subtracted from the sample spectrum.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 3-Chloro-4-methoxybenzaldehyde is
dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-de) in an NMR tube.
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A small amount of tetramethylsilane (TMS) is typically added as an internal reference (0
ppm).

o Data Acquisition: The H and 3C NMR spectra are acquired on a spectrometer, for instance,
a 400 MHz instrument. For 3C NMR, a larger number of scans is typically required to
achieve a good signal-to-noise ratio due to the low natural abundance of the 3C isotope.

Mass Spectrometry (GC-MS)
o Sample Preparation: A dilute solution of 3-Chloro-4-methoxybenzaldehyde is prepared in a

volatile organic solvent such as methanol or dichloromethane.

e Instrumentation: The sample is injected into a gas chromatograph (GC) coupled to a mass
spectrometer (MS). The GC separates the components of the sample before they enter the
MS.

o Data Acquisition: The mass spectrometer is operated in electron ionization (EI) mode. The
instrument scans a range of m/z values to detect the molecular ion and its fragments.

Visualizations
Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 3-Chloro-
4-methoxybenzaldehyde using the discussed spectroscopic techniques.
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Click to download full resolution via product page
Caption: Workflow for Spectroscopic Structural Elucidation.

This guide serves as a foundational resource for professionals working with 3-Chloro-4-
methoxybenzaldehyde. The presented data and methodologies are essential for quality
control, reaction monitoring, and further research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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